molecular formula C15H21N3O2 B6771787 [3-(Cyclopropylmethoxy)piperidin-1-yl]-(6-methylpyridazin-4-yl)methanone

[3-(Cyclopropylmethoxy)piperidin-1-yl]-(6-methylpyridazin-4-yl)methanone

Cat. No.: B6771787
M. Wt: 275.35 g/mol
InChI Key: JHWDBHGZOIOZSL-UHFFFAOYSA-N
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Description

[3-(Cyclopropylmethoxy)piperidin-1-yl]-(6-methylpyridazin-4-yl)methanone is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a piperidine ring substituted with a cyclopropylmethoxy group and a pyridazinylmethanone moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Cyclopropylmethoxy)piperidin-1-yl]-(6-methylpyridazin-4-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via an alkylation reaction using cyclopropylmethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Pyridazinylmethanone Moiety: The final step involves the coupling of the piperidine derivative with a pyridazinylmethanone precursor under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

[3-(Cyclopropylmethoxy)piperidin-1-yl]-(6-methylpyridazin-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to modify the compound’s structure.

    Substitution: Nucleophilic substitution reactions can be carried out to replace specific functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Chemistry

In chemistry, [3-(Cyclopropylmethoxy)piperidin-1-yl]-(6-methylpyridazin-4-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a pharmacological agent. Its structural features suggest that it could interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and further research could elucidate its mechanism of action and efficacy.

Industry

In the industrial sector, this compound could be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties may offer advantages in various applications, such as in the production of pharmaceuticals or specialty chemicals.

Mechanism of Action

The mechanism of action of [3-(Cyclopropylmethoxy)piperidin-1-yl]-(6-methylpyridazin-4-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. Further research is needed to fully understand the pathways involved and the specific interactions that occur at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds

Properties

IUPAC Name

[3-(cyclopropylmethoxy)piperidin-1-yl]-(6-methylpyridazin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-11-7-13(8-16-17-11)15(19)18-6-2-3-14(9-18)20-10-12-4-5-12/h7-8,12,14H,2-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWDBHGZOIOZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=N1)C(=O)N2CCCC(C2)OCC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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